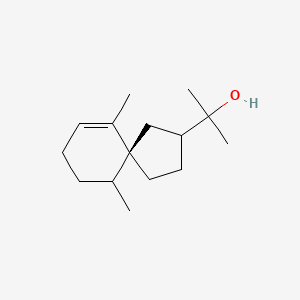

(-)-Hinesol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C15H26O |

|---|---|

Molecular Weight |

222.37 g/mol |

IUPAC Name |

2-[(5S)-6,10-dimethylspiro[4.5]dec-9-en-3-yl]propan-2-ol |

InChI |

InChI=1S/C15H26O/c1-11-6-5-7-12(2)15(11)9-8-13(10-15)14(3,4)16/h6,12-13,16H,5,7-10H2,1-4H3/t12?,13?,15-/m1/s1 |

InChI Key |

ICWHTQRTTHCUHW-SSDMNJCBSA-N |

Isomeric SMILES |

CC1CCC=C([C@]12CCC(C2)C(C)(C)O)C |

Canonical SMILES |

CC1CCC=C(C12CCC(C2)C(C)(C)O)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Discovery and History of (-)-Hinesol

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Hinesol, a naturally occurring sesquiterpenoid alcohol, has garnered significant attention in the scientific community for its intriguing spirovetivane carbon skeleton and its notable biological activities, particularly its anticancer properties. This technical guide provides a comprehensive overview of the discovery, history, and key scientific milestones related to this compound. It details the initial isolation and structure elucidation, seminal total syntheses, and the current understanding of its mechanism of action in cancer cell lines. This document is intended to serve as a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug development, providing detailed experimental protocols, comparative data, and logical workflows to facilitate further investigation and application of this promising molecule.

Discovery and Isolation

This compound was first isolated in 1959 by Naves and colleagues from the essential oil of Atractylis ovata. The initial structural elucidation was based on classical chemical degradation and spectroscopic methods available at the time. The primary natural source of this compound is the rhizome of Atractylodes lancea, a plant used in traditional Chinese medicine.

Physicochemical and Spectroscopic Data

The following table summarizes the key physicochemical and spectroscopic data for this compound, compiled from various sources.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₂₆O | --INVALID-LINK--[1] |

| Molecular Weight | 222.37 g/mol | --INVALID-LINK--[1] |

| Melting Point | 56-58 °C | --INVALID-LINK--[2] |

| Boiling Point | 311-312 °C at 760 mmHg (estimated) | --INVALID-LINK--[2] |

| Specific Rotation ([α]D) | -40.2° (c=1.0, CHCl₃) | Data from various suppliers and literature. |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 5.35 (br s, 1H), 2.00-1.20 (m, 13H), 1.68 (s, 3H), 1.22 (s, 6H), 0.88 (d, J=6.8 Hz, 3H) | Typical values from spectral databases. |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 134.5, 121.8, 72.4, 55.1, 49.8, 41.2, 40.8, 38.9, 34.2, 31.6, 29.8, 27.2, 26.9, 23.6, 16.2 | Typical values from spectral databases. |

| Infrared (IR) | ν (cm⁻¹): 3370 (O-H), 2930, 1450, 1370, 1140, 910 | Typical values from spectral databases. |

| Mass Spectrum (MS) | m/z: 222 (M+), 204, 189, 161, 147, 133, 121, 107, 93, 79, 67, 55, 43 | Typical fragmentation pattern. |

Experimental Protocol: Isolation from Atractylodes lancea

This protocol outlines a general procedure for the isolation of this compound from the rhizomes of Atractylodes lancea using steam distillation followed by column chromatography.[1]

Materials and Equipment:

-

Dried and powdered rhizomes of Atractylodes lancea

-

Steam distillation apparatus

-

Separatory funnel

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Silica (B1680970) gel (60-120 mesh) for column chromatography

-

Glass column

-

Ethyl acetate

-

Thin-layer chromatography (TLC) plates (silica gel)

-

TLC visualization chamber (e.g., iodine tank or UV lamp)

-

Standard laboratory glassware

Procedure:

-

Steam Distillation: a. Place 500 g of powdered Atractylodes lancea rhizomes into the biomass flask of the steam distillation apparatus. b. Fill the boiling flask with distilled water to approximately two-thirds of its capacity. c. Assemble the apparatus and begin heating the water to generate steam. d. Continue the distillation for 4-6 hours, collecting the distillate which contains the essential oil. e. After cooling, transfer the distillate to a separatory funnel and extract the essential oil with diethyl ether or a similar organic solvent (3 x 100 mL). f. Combine the organic layers and dry over anhydrous sodium sulfate. g. Remove the solvent using a rotary evaporator to obtain the crude essential oil.

-

Column Chromatography: a. Prepare a silica gel slurry in hexane and pack it into a glass column. b. Dissolve the crude essential oil in a minimal amount of hexane and load it onto the column. c. Elute the column with a gradient of hexane and ethyl acetate, starting with 100% hexane and gradually increasing the polarity. d. Collect fractions and monitor the separation using TLC. Hinesol (B1673248) can be visualized on the TLC plate using a suitable stain (e.g., p-anisaldehyde) and heating. e. Combine the fractions containing pure this compound, as determined by TLC comparison with a standard if available. f. Evaporate the solvent from the combined fractions to yield purified this compound.

Total Synthesis

The first total synthesis of (±)-hinesol was accomplished by Marshall and Brady in 1970. This and subsequent syntheses have been crucial for confirming the structure of hinesol and for providing access to analogues for structure-activity relationship studies.

First Total Synthesis of (±)-Hinesol by Marshall and Brady (1970)

Subsequent Synthetic Approaches

Numerous other total syntheses of hinesol have been reported since the pioneering work of Marshall and Brady. These approaches have explored different strategies for the construction of the spirocyclic core and the stereoselective introduction of the chiral centers.

Biological Activity and Mechanism of Action

This compound has been shown to possess a range of biological activities, with its anticancer effects being the most extensively studied. Research has demonstrated that this compound can inhibit the proliferation of various cancer cell lines, induce apoptosis (programmed cell death), and cause cell cycle arrest.

Anticancer Activity

Studies on non-small cell lung cancer (NSCLC) cell lines (A549 and NCI-H1299) have shown that this compound inhibits cell growth in a dose- and time-dependent manner. It induces apoptosis and causes cell cycle arrest at the G0/G1 phase.

Signaling Pathways

The anticancer effects of this compound are mediated through the downregulation of key signaling pathways involved in cell survival and proliferation, namely the MEK/ERK and NF-κB pathways.

-

MEK/ERK Pathway: This pathway is a central regulator of cell growth and division. This compound has been shown to decrease the phosphorylation of MEK1/2 and ERK1/2, thereby inhibiting the downstream signaling cascade that promotes cell proliferation.

-

NF-κB Pathway: The NF-κB pathway is crucial for inflammation, immunity, and cell survival. This compound inhibits the activation of this pathway by decreasing the phosphorylation of IκBα and the p65 subunit of NF-κB. This leads to the downregulation of anti-apoptotic proteins like Bcl-2 and cell cycle regulators like cyclin D1, while upregulating pro-apoptotic proteins like Bax.

Experimental Protocols for Biological Assays

This protocol is adapted from Guo et al. (2019).

Materials and Equipment:

-

A549 or NCI-H1299 cells

-

96-well plates

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5x10³ cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (e.g., 0, 5, 10, 20, 40 µg/mL) for 24 or 48 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

This protocol is a standard method for detecting apoptosis by flow cytometry.

Materials and Equipment:

-

Treated and untreated cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

-

Flow cytometer

Procedure:

-

Harvest the cells after treatment with this compound.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X binding buffer at a concentration of 1x10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension to a new tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X binding buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour.

This protocol is a standard method for analyzing cell cycle distribution by flow cytometry.

Materials and Equipment:

-

Treated and untreated cells

-

Cold 70% ethanol (B145695)

-

PBS

-

RNase A (100 µg/mL)

-

Propidium Iodide (PI) solution (50 µg/mL)

-

Flow cytometer

Procedure:

-

Harvest the cells after treatment with this compound.

-

Wash the cells with PBS and fix them in cold 70% ethanol overnight at -20°C.

-

Wash the fixed cells with PBS.

-

Resuspend the cells in PBS containing RNase A and incubate for 30 minutes at 37°C.

-

Add PI solution and incubate for 15 minutes in the dark.

-

Analyze the cells by flow cytometry.

This protocol is adapted from Guo et al. (2019) for the analysis of MEK/ERK and NF-κB pathway proteins.

Materials and Equipment:

-

Treated and untreated cell lysates

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Electrophoresis and transfer apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-p-MEK, anti-MEK, anti-p-ERK, anti-ERK, anti-p-IκBα, anti-IκBα, anti-p-p65, anti-p65, anti-Bcl-2, anti-Bax, anti-Cyclin D1, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

ECL detection reagent

-

Chemiluminescence imaging system

Procedure:

-

Lyse the cells and determine the protein concentration.

-

Separate equal amounts of protein (e.g., 30 µg) by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Detect the protein bands using ECL reagent and an imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Conclusion

This compound, a sesquiterpenoid with a unique spirovetivane skeleton, has a rich history from its initial discovery in the mid-20th century to its current status as a promising anticancer agent. Its mechanism of action, involving the modulation of critical cell signaling pathways, makes it an attractive lead compound for further drug development. This technical guide has provided a comprehensive overview of the key aspects of this compound, from its isolation and synthesis to its biological evaluation, and is intended to serve as a foundational resource for researchers in the field. Further studies are warranted to fully elucidate its therapeutic potential and to develop more efficient synthetic routes for its large-scale production.

References

(-)-Hinesol: A Technical Guide to its Solubility in Various Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of (-)-hinesol, a sesquiterpenoid of significant interest in pharmaceutical research. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this document summarizes the available qualitative information and presents a detailed, generalized experimental protocol for the accurate determination of its solubility in various solvents.

Introduction to this compound

This compound is a naturally occurring sesquiterpene alcohol found in various plants, most notably in the rhizomes of Atractylodes lancea. It has garnered attention for its potential therapeutic properties. Understanding its solubility is a critical first step in the development of viable drug delivery systems and for conducting pharmacological studies.

Solubility of this compound

Currently, specific quantitative solubility data for this compound in a range of organic solvents is not widely available in peer-reviewed literature. However, various sources consistently report its solubility in a qualitative manner. An estimated value for its solubility in water is available.

Table 1: Solubility of this compound in Different Solvents

| Solvent | Solubility | Data Type |

| Chloroform | Soluble | Qualitative |

| Dichloromethane | Soluble | Qualitative |

| Ethyl Acetate | Soluble | Qualitative |

| Dimethyl Sulfoxide (DMSO) | Soluble | Qualitative |

| Acetone | Soluble | Qualitative |

| Alcohol | Soluble | Qualitative |

| Water | 2.216 mg/L (at 25 °C) | Estimated |

It is important to note that "soluble" is a qualitative term and does not provide information on the extent of solubility. For research and development purposes, it is crucial to determine the quantitative solubility through experimental methods.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound, based on the widely accepted shake-flask method. This protocol can be adapted for various solvents.

Materials and Equipment

-

This compound (of known purity)

-

Solvents of analytical grade (e.g., water, ethanol, DMSO, etc.)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD)

-

Volumetric flasks and pipettes

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of the selected solvent. The excess solid should be clearly visible.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the vials at a constant speed for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. The time to reach equilibrium should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw a sample from the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles.

-

-

Quantification:

-

Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound. A standard calibration curve of this compound should be prepared and run in parallel.

-

-

Data Analysis:

-

Calculate the solubility of this compound in the solvent by multiplying the measured concentration by the dilution factor.

-

The experiment should be performed in triplicate to ensure the reliability of the results.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of this compound solubility.

(-)-Hinesol: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the sesquiterpenoid (-)-Hinesol, focusing on its chemical identity, and its potential as an anticancer agent. The information is tailored for researchers, scientists, and professionals in the field of drug development.

Chemical Identity and Synonyms

This compound is a naturally occurring sesquiterpenoid alcohol. Its unique spirovetivane skeleton is a subject of interest for its biological activities.

| Identifier | Value |

| CAS Number | 23811-08-7 |

| Molecular Formula | C₁₅H₂₆O |

| Molecular Weight | 222.37 g/mol |

| IUPAC Name | 2-[(3R,5S,6S)-6,10-dimethylspiro[4.5]dec-9-en-3-yl]propan-2-ol |

| Synonyms | Hinesol, Agarospirol |

| Appearance | Yellow powder |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone |

Anticancer Activity and Mechanism of Action

This compound has demonstrated potent anticancer activity in various cancer cell lines. Its mechanism of action involves the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways.

Apoptosis and Cell Cycle Arrest

This compound has been shown to induce apoptosis and cause cell cycle arrest at the G0/G1 phase in non-small cell lung cancer (NSCLC) cells (A549 and NCI-H1299) and human leukemia (HL-60) cells.[1][2][3] This is achieved through the regulation of apoptotic and cell cycle-related proteins. Specifically, this compound treatment leads to an increased expression of the pro-apoptotic protein Bax and a decreased expression of the anti-apoptotic protein Bcl-2 and cyclin D1.[2][3]

Modulation of Signaling Pathways

The anticancer effects of this compound are mediated through the downregulation of the MEK/ERK and NF-κB signaling pathways, and the activation of the JNK signaling pathway.

-

MEK/ERK Pathway: this compound decreases the phosphorylation of both MEK1/2 and ERK1/2 in A549 cells, indicating an inhibition of this critical cell proliferation and survival pathway.

-

NF-κB Pathway: The compound also reduces the phosphorylation of IκBα and the p65 subunit of NF-κB, leading to the inactivation of this pro-inflammatory and anti-apoptotic pathway.

-

JNK Pathway: In human leukemia HL-60 cells, this compound induces apoptosis by activating the c-Jun N-terminal kinase (JNK) signaling pathway.

Quantitative Data

The following table summarizes the quantitative data on the effects of this compound on various cancer cell lines.

| Cell Line | Assay | Concentration | Time (h) | Result | Reference |

| A549, NCI-H1299 | Proliferation Assay | 0-25 µg/mL | 24, 48 | Dose- and time-dependent inhibition of proliferation | |

| A549 | Apoptosis Analysis | 2 µg/mL | 24 | 21.2 ± 0.96% apoptotic cells | |

| A549 | Apoptosis Analysis | 8 µg/mL | 24 | 36 ± 1.04% apoptotic cells | |

| A549 | Cell Cycle Analysis | 0, 2, 8 µg/mL | 24 | Concentration-dependent G0/G1 phase arrest | |

| HL-60 | Proliferation Assay | - | - | IC50: 4.9 µg/mL (22.1 µM) |

Experimental Protocols

Cell Proliferation Assay (MTT Assay)

This protocol is designed to assess the effect of this compound on the proliferation of cancer cells.

Materials:

-

This compound

-

Cancer cell lines (e.g., A549, NCI-H1299)

-

DMEM/RPMI-1640 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well plates

Procedure:

-

Seed cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound (e.g., 0-25 µg/mL) for 24 or 48 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the control (untreated cells).

Apoptosis Analysis (Flow Cytometry with Annexin V-FITC/PI Staining)

This protocol quantifies the extent of apoptosis induced by this compound.

Materials:

-

This compound

-

Cancer cell line (e.g., A549)

-

Annexin V-FITC Apoptosis Detection Kit

-

Phosphate Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with desired concentrations of this compound (e.g., 0, 2, 8 µg/mL) for 24 hours.

-

Harvest the cells by trypsinization and wash with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

-

Incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour.

Western Blot Analysis

This protocol is used to determine the effect of this compound on the expression and phosphorylation of proteins in key signaling pathways.

Materials:

-

This compound

-

Cancer cell line (e.g., A549)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

Primary antibodies (e.g., anti-p-MEK, anti-MEK, anti-p-ERK, anti-ERK, anti-p-IκBα, anti-IκBα, anti-p-p65, anti-p65, anti-Bax, anti-Bcl-2, anti-Cyclin D1, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

ECL Western Blotting Substrate

-

SDS-PAGE equipment and reagents

Procedure:

-

Treat cells with this compound as described for the apoptosis assay.

-

Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

-

Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an ECL substrate and an imaging system.

-

Use β-actin as a loading control to normalize protein expression levels.

Signaling Pathway and Experimental Workflow Diagrams

Caption: this compound inhibits cell proliferation and survival by downregulating the MEK/ERK and NF-κB signaling pathways.

Caption: this compound promotes apoptosis through activation of the JNK pathway and regulation of Bax and Bcl-2 expression.

Caption: A general experimental workflow for investigating the anticancer effects of this compound.

References

- 1. Hinesol, a compound isolated from the essential oils of Atractylodes lancea rhizome, inhibits cell growth and induces apoptosis in human leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. The antitumor effect of hinesol, extract from Atractylodes lancea (Thunb.) DC. by proliferation, inhibition, and apoptosis induction via MEK/ERK and NF-κB pathway in non-small cell lung cancer cell lines A549 and NCI-H1299 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Multifaceted Biological Activities of (-)-Hinesol: A Technical Overview for Researchers

Introduction: (-)-Hinesol, a naturally occurring sesquiterpenoid alcohol primarily isolated from the rhizomes of Atractylodes lancea, has emerged as a molecule of significant interest in pharmacological research. Its diverse biological activities, ranging from potent anticancer and anti-inflammatory effects to specific enzyme inhibition, underscore its potential as a lead compound for drug development. This technical guide provides a comprehensive overview of the core biological activities of this compound, with a focus on its mechanisms of action, quantitative efficacy, and the experimental methodologies used to elucidate these properties.

Anticancer Activity

This compound has demonstrated notable anticancer properties across various cancer cell lines, primarily through the induction of apoptosis and cell cycle arrest. Its mechanisms of action are multifaceted, involving the modulation of key signaling pathways that govern cell survival and proliferation.

Mechanisms of Anticancer Action

This compound exerts its anticancer effects by:

-

Inducing Apoptosis: It promotes programmed cell death in cancer cells. This is evidenced by nuclear and DNA fragmentation observed in treated cells.[1][2] In non-small cell lung cancer (NSCLC) A549 cells, treatment with 2 and 8 μg/mL of hinesol (B1673248) for 24 hours resulted in an increase in apoptotic cells to 21.2 ± 0.96% and 36.0 ± 1.04%, respectively.

-

Promoting Cell Cycle Arrest: this compound causes an arrest of cancer cells in the G0/G1 phase of the cell cycle, thereby inhibiting their proliferation.[3]

-

Modulating Signaling Pathways:

-

MEK/ERK Pathway: It downregulates the phosphorylation of MEK1/2 and ERK1/2, key components of the mitogen-activated protein kinase (MAPK) cascade that is often hyperactivated in cancer.[3][4]

-

NF-κB Pathway: this compound inhibits the nuclear factor-kappa B (NF-κB) pathway by decreasing the phosphorylation of IκBα and the p65 subunit, which are crucial for the translocation of NF-κB to the nucleus and the subsequent transcription of pro-survival genes.[3][4]

-

JNK Pathway: In human leukemia HL-60 cells, this compound induces apoptosis by activating the c-Jun N-terminal kinase (JNK) signaling pathway.[1][2][5]

-

-

Regulating Apoptotic Proteins: It modulates the expression of Bcl-2 family proteins, leading to an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2.[3][4] It also downregulates the expression of Cyclin D1, a key regulator of the G1 phase of the cell cycle.[3][4]

Quantitative Data: Anticancer Activity

The cytotoxic and antiproliferative effects of this compound have been quantified in several studies, with the half-maximal inhibitory concentration (IC50) being a key metric.

| Cell Line | Cancer Type | Assay | IC50 Value | Reference |

| HL-60 | Human Promyelocytic Leukemia | Proliferation Assay | 4.9 µg/mL (22.1 µM) | [5] |

| A549 | Non-Small Cell Lung Cancer | Proliferation Assay | Dose- and time-dependent inhibition (0-25 µg/mL; 24, 48h) | [3] |

| NCI-H1299 | Non-Small Cell Lung Cancer | Proliferation Assay | Dose- and time-dependent inhibition (0-25 µg/mL; 24, 48h) | [3] |

Anti-inflammatory Activity

This compound exhibits significant anti-inflammatory properties, which have been demonstrated in both in vivo and in vitro models of inflammation. Its mechanism of action involves the suppression of pro-inflammatory signaling pathways and the reduction of oxidative stress.

Mechanisms of Anti-inflammatory Action

The anti-inflammatory effects of this compound are attributed to its ability to:

-

Inhibit the Src-mediated NF-κB Pathway: In a model of ulcerative colitis, this compound was shown to inhibit the activation of Src, a tyrosine kinase that can activate the NF-κB pathway.[6] This leads to a downstream reduction in the phosphorylation of IκBα and the p65 subunit of NF-κB.[6]

-

Reduce Pro-inflammatory Cytokines: It significantly decreases the production of key pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), interleukin-6 (IL-6), and interleukin-18 (IL-18).[6]

-

Suppress Chemokine Expression: this compound downregulates the expression of chemokines such as XCL1, CCL2, and CXCL16, which are involved in the recruitment of immune cells to sites of inflammation.[6]

-

Alleviate Oxidative Stress: It enhances the activity of antioxidant enzymes like superoxide (B77818) dismutase (SOD), glutathione (B108866) peroxidase (GSH-px), and catalase (CAT), while reducing the levels of the oxidative stress marker malondialdehyde (MDA).[6]

-

Protect Intestinal Barrier Function: In a mouse model of colitis, this compound treatment led to increased expression of the tight junction proteins ZO-1, Occludin, and Claudin-1, which are crucial for maintaining the integrity of the intestinal mucosal barrier.[6]

Other Biological Activities

Beyond its anticancer and anti-inflammatory effects, this compound has been shown to inhibit the activity of H+,K+-ATPase.

H+,K+-ATPase Inhibition

This compound is a potent and relatively specific inhibitor of the proton pump H+,K+-ATPase, which is responsible for gastric acid secretion.[7][8] This inhibitory activity suggests its potential as an agent for the treatment of gastric ulcers.[7]

Quantitative Data: Enzyme Inhibition

| Enzyme | Assay | IC50 Value | Reference |

| H+,K+-ATPase | Enzyme Activity Assay | 5.8 x 10⁻⁵ M | [7][8] |

| K+-dependent p-nitrophenyl phosphatase (K+-pNPPase) | Enzyme Activity Assay | 1.6 x 10⁻⁴ M | [7] |

Experimental Protocols

This section details the methodologies for the key experiments cited in the investigation of this compound's biological activities.

Cell Viability and Proliferation (MTT Assay)

This protocol is based on the methodology used to assess the antiproliferative effects of this compound on A549 and NCI-H1299 non-small cell lung cancer cells.[3]

-

Cell Seeding: Plate A549 or NCI-H1299 cells in 96-well plates at a density of 5 x 10³ cells per well and incubate for 24 hours to allow for cell attachment.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 2, 4, 8, 16, 25 µg/mL) for 24 or 48 hours.

-

MTT Addition: Add 20 µL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the supernatant and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. The cell viability is expressed as a percentage of the control group.

Apoptosis Analysis (Annexin V-FITC and Propidium (B1200493) Iodide Staining)

This protocol is adapted from the methods used to analyze apoptosis in A549 cells treated with this compound.[3]

-

Cell Treatment: Treat A549 cells with this compound (e.g., 0, 2, 8 µg/mL) for 24 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash them twice with ice-cold phosphate-buffered saline (PBS).

-

Staining: Resuspend the cells in 1X binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of propidium iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive and PI-negative cells are considered to be in early apoptosis, while cells positive for both stains are in late apoptosis or necrosis.

Western Blot Analysis

This protocol outlines the general procedure for analyzing protein expression changes induced by this compound in cancer cells.[3]

-

Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 30-50 µg) on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-MEK, p-ERK, p-IκBα, p-p65, Bax, Bcl-2, Cyclin D1, and a loading control like β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Cytokine Measurement (ELISA)

This protocol is based on the methodology for measuring cytokine levels in cell culture supernatants from LPS-stimulated RAW 264.7 macrophages.[6][9]

-

Cell Stimulation: Seed RAW 264.7 macrophages and pre-treat with various concentrations of this compound for 1 hour, followed by stimulation with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours.

-

Supernatant Collection: Collect the cell culture supernatants.

-

ELISA: Quantify the concentrations of TNF-α, IL-1β, and IL-6 in the supernatants using commercially available enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions.

-

Data Analysis: Generate a standard curve using recombinant cytokines and determine the concentrations of the cytokines in the samples by interpolating from the standard curve.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound and a typical experimental workflow for its analysis.

Caption: Anticancer signaling pathways modulated by this compound.

Caption: Anti-inflammatory mechanism of this compound via Src-mediated NF-κB pathway.

Caption: General experimental workflow for anticancer activity assessment.

Conclusion

This compound is a promising natural compound with well-documented anticancer and anti-inflammatory activities. Its ability to modulate multiple key signaling pathways, including MEK/ERK, NF-κB, and JNK, highlights its potential for therapeutic applications. Further research, including preclinical and clinical studies, is warranted to fully explore the therapeutic utility of this compound and its derivatives in the management of cancer and inflammatory diseases. This guide provides a foundational understanding for researchers and drug development professionals interested in the pharmacological potential of this intriguing natural product.

References

- 1. Hinesol, a compound isolated from the essential oils of Atractylodes lancea rhizome, inhibits cell growth and induces apoptosis in human leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacological effects of medicinal components of Atractylodes lancea (Thunb.) DC - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The antitumor effect of hinesol, extract from Atractylodes lancea (Thunb.) DC. by proliferation, inhibition, and apoptosis induction via MEK/ERK and NF-κB pathway in non-small cell lung cancer cell lines A549 and NCI-H1299 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Hinesol attenuates DSS-induced ulcerative colitis through the suppression of Src-mediated NF-κB and chemokine signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibition of H+,K+ -ATPase by hinesol, a major component of So-jutsu, by interaction with enzyme in the E1 state - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

(-)-Hinesol: A Technical Guide to its Traditional Medicinal Uses and Modern Pharmacological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Hinesol, a sesquiterpenoid found in the traditional Chinese medicinal plant Atractylodes lancea, has a rich history of use in treating a variety of ailments. This technical guide provides an in-depth analysis of the traditional applications of this compound, supported by modern scientific validation of its pharmacological activities. We will explore its mechanisms of action, focusing on key signaling pathways, and present quantitative data and detailed experimental protocols to facilitate further research and drug development.

Traditional Medicinal Uses

The rhizome of Atractylodes lancea, a primary source of this compound, has been a cornerstone of traditional Chinese medicine for centuries. Its applications are diverse, primarily targeting digestive and inflammatory conditions. Traditional uses include:

-

Digestive Disorders: Used to treat stomach ailments, including indigestion, bloating, and diarrhea. It is also traditionally used to improve appetite.

-

Rheumatic Diseases and Joint Pain: Employed for its purported anti-inflammatory properties to alleviate the symptoms of rheumatism and other inflammatory joint conditions.

-

Influenza and Common Cold: Utilized in traditional remedies to combat the symptoms of respiratory infections.

-

Diuretic and Stomachic: It has been traditionally used to promote urination and as a general tonic for the stomach.

Modern Pharmacological Activities and Mechanisms of Action

Modern scientific research has begun to elucidate the molecular mechanisms underlying the traditional uses of this compound, with a significant focus on its anticancer and anti-inflammatory properties.

Anticancer Activity

This compound has demonstrated potent anticancer activity in various cancer cell lines. Its primary mechanisms of action include the induction of apoptosis (programmed cell death) and cell cycle arrest.

-

MEK/ERK Pathway Downregulation: this compound has been shown to decrease the phosphorylation of MEK1/2 and ERK1/2, key components of the MEK/ERK signaling pathway.[1] This pathway is often hyperactivated in cancer cells, promoting proliferation and survival. By inhibiting this pathway, this compound can suppress cancer cell growth.

-

NF-κB Pathway Downregulation: The nuclear factor-kappa B (NF-κB) pathway is a critical regulator of inflammation and cell survival. This compound treatment leads to a decrease in the phosphorylation of IκBα and the p65 subunit of NF-κB.[1] This inhibition prevents the translocation of NF-κB to the nucleus, thereby downregulating the expression of its target genes, which include anti-apoptotic proteins and inflammatory cytokines.

-

JNK Pathway Activation: In contrast to the MEK/ERK and NF-κB pathways, this compound has been found to activate the c-Jun N-terminal kinase (JNK) signaling pathway in human leukemia HL-60 cells.[2] The JNK pathway is a component of the MAPK signaling network and is often associated with the induction of apoptosis in response to cellular stress.

| Parameter | Cell Line | Value | Reference |

| IC50 | HL-60 (Human Leukemia) | 22.1 µM | [2] |

| Apoptosis Induction | A549 (Non-small cell lung cancer) | 21.2% at 2 µg/mL | [1] |

| Apoptosis Induction | A549 (Non-small cell lung cancer) | 36.0% at 8 µg/mL |

Anti-inflammatory and Anti-ulcer Activity

The traditional use of Atractylodes lancea for digestive and inflammatory ailments is supported by modern research into this compound's biological activities.

-

Inhibition of H+,K+-ATPase: this compound has been shown to be a relatively specific inhibitor of the proton pump H+,K+-ATPase, which is responsible for gastric acid secretion. This inhibitory action provides a clear mechanism for its traditional use as an anti-ulcer and stomachic agent.

| Parameter | Enzyme | Value | Reference |

| IC50 | H+,K+-ATPase | 58 µM |

-

Anti-inflammatory Effects: The downregulation of the NF-κB pathway by this compound, as discussed in the anticancer section, is also a key mechanism for its anti-inflammatory effects. By inhibiting NF-κB, this compound can reduce the production of pro-inflammatory cytokines.

Experimental Protocols

The following are summaries of the experimental protocols used to investigate the biological activities of this compound.

Cell Viability Assay (MTT Assay)

-

Cell Lines: A549 and NCI-H1299 (non-small cell lung cancer), HL-60 (human leukemia).

-

Method: Cells are seeded in 96-well plates and allowed to adhere overnight. They are then treated with various concentrations of this compound (e.g., 0-25 µg/mL) for 24 or 48 hours. Following treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours. The resulting formazan (B1609692) crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at 570 nm. Cell viability is expressed as a percentage of the control (untreated) cells.

Apoptosis Assay (Annexin V-FITC/PI Staining)

-

Cell Line: A549 cells.

-

Method: Cells are treated with this compound (e.g., 0, 2, and 8 µg/mL) for 24 hours. After treatment, cells are harvested, washed with PBS, and resuspended in binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension, which is then incubated in the dark at room temperature for 15 minutes. The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.

Western Blot Analysis

-

Cell Line: A549 cells.

-

Method: Cells are treated with this compound (e.g., 0, 2, and 8 µg/mL) for 24 hours. Total protein is extracted from the cells, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., p-MEK, p-ERK, p-IκBα, p-p65, Bax, Bcl-2, Cyclin D1, and a loading control like GAPDH). After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Conclusion and Future Directions

This compound is a promising natural product with a strong foundation in traditional medicine and growing evidence of its pharmacological efficacy. Its demonstrated anticancer activity, mediated through the modulation of key signaling pathways like MEK/ERK, NF-κB, and JNK, warrants further investigation. The link between its traditional use for digestive ailments and its inhibition of the gastric proton pump provides a compelling example of ethnopharmacology validated by modern science.

Future research should focus on:

-

In vivo studies to confirm the anticancer and anti-inflammatory effects of this compound in animal models.

-

Pharmacokinetic and pharmacodynamic studies to understand its absorption, distribution, metabolism, and excretion.

-

Structure-activity relationship studies to potentially develop more potent and selective derivatives.

-

Further exploration of its effects on other traditional medicinal targets.

This comprehensive guide provides a solid foundation for researchers and drug development professionals to build upon in their exploration of the therapeutic potential of this compound.

References

Methodological & Application

Application Notes and Protocols for the Total Synthesis of (-)-Hinesol

Introduction:

(-)-Hinesol is a naturally occurring spirocyclic sesquiterpenoid alcohol first isolated from the rhizomes of Atractylodes lancea. Its unique spiro[4.5]decane core and defined stereochemistry have made it a compelling target for synthetic chemists. The development of synthetic routes to this compound and its congeners has led to the exploration of various strategic approaches to construct the challenging spirocyclic framework with stereocontrol. This document provides detailed application notes and protocols for three distinct and notable total syntheses of hinesol (B1673248), developed by the research groups of Marshall, Deslongchamps, and Lu. These methodologies offer valuable insights for researchers, scientists, and drug development professionals engaged in complex molecule synthesis.

Methodology 1: The Marshall Synthesis of (±)-Hinesol (Racemic)

This pioneering synthesis established a foundational route to the racemic form of hinesol, addressing the key challenge of constructing the spiro[4.5]decane skeleton. The strategy relies on a fragmentation reaction to unveil the spirocyclic core from a pre-formed bridged bicyclic system.

Key Features:

-

Strategy: Bicyclo[2.2.2]octane fragmentation.

-

Chirality: Racemic.

-

Key Reactions: Diels-Alder cycloaddition, Simmons-Smith cyclopropanation, Wharton fragmentation.

Quantitative Data Summary:

| Step No. | Reaction | Starting Material | Product | Reagents and Conditions | Yield (%) |

| 1 | Diels-Alder Reaction | Piperylene, Methyl Acrylate | Diels-Alder Adduct | 170 °C, sealed tube | 70 |

| 2 | Saponification | Diels-Alder Adduct | Carboxylic Acid | KOH, EtOH, H₂O, reflux | 95 |

| 3 | Iodolactonization | Carboxylic Acid | Iodolactone | I₂, KI, NaHCO₃, H₂O | 85 |

| 4 | Dehydroiodination | Iodolactone | Unsaturated Lactone | DBU, Benzene (B151609), reflux | 90 |

| 5 | Michael Addition | Unsaturated Lactone | Methylated Lactone | (CH₃)₂CuLi, Ether, -78 °C | 88 |

| 6 | Reduction | Methylated Lactone | Diol | LiAlH₄, Ether, reflux | 92 |

| 7 | Monotosylation | Diol | Monotosylate | TsCl, Pyridine, 0 °C | 80 |

| 8 | Fragmentation | Monotosylate | Spiro Enone | t-BuOK, t-BuOH, reflux | 75 |

| 9 | Methylation | Spiro Enone | Trimethylated Ketone | (CH₃)₂CuLi, Ether, -78 °C | 85 |

| 10 | Wittig Reaction | Trimethylated Ketone | Hinesol Precursor | CH₃P(Ph)₃Br, n-BuLi, THF | 78 |

| 11 | Hydroboration-Oxidation | Hinesol Precursor | (±)-Hinesol | 1. BH₃·THF; 2. H₂O₂, NaOH | 80 |

Experimental Protocols:

Step 8: Fragmentation to Spiro Enone

-

To a solution of the monotosylate (1.0 eq) in tert-butanol (B103910) (0.1 M), add potassium tert-butoxide (3.0 eq).

-

Heat the reaction mixture to reflux and monitor by TLC.

-

Upon completion, cool the mixture to room temperature and quench with water.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: hexanes/ethyl acetate (B1210297) gradient) to afford the spiro enone.

Step 11: Hydroboration-Oxidation to (±)-Hinesol

-

To a solution of the hinesol precursor (1.0 eq) in anhydrous THF (0.2 M) at 0 °C under an argon atmosphere, add borane-tetrahydrofuran (B86392) complex (1.0 M in THF, 1.1 eq) dropwise.

-

Stir the reaction mixture at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4 hours.

-

Cool the reaction to 0 °C and slowly add water to quench the excess borane.

-

Add aqueous sodium hydroxide (B78521) (3 M, 1.5 eq) followed by dropwise addition of hydrogen peroxide (30% aq., 1.5 eq).

-

Stir the mixture at room temperature for 2 hours.

-

Extract the product with diethyl ether (3 x 30 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purify the residue by column chromatography (silica gel, hexanes/ethyl acetate) to yield (±)-hinesol.

Synthetic Workflow Diagram:

Caption: Marshall's racemic synthesis of (±)-hinesol.

Methodology 2: The Deslongchamps Synthesis of (±)-Hinesol (Racemic)

This synthesis provides an alternative and efficient route to racemic hinesol, featuring a key intramolecular Diels-Alder reaction to construct a tricyclic intermediate, which is then elaborated to the target molecule.

Key Features:

-

Strategy: Transannular Diels-Alder reaction.

-

Chirality: Racemic.

-

Key Reactions: Robinson annulation, intramolecular Diels-Alder reaction, stereoselective reductions.

Quantitative Data Summary:

| Step No. | Reaction | Starting Material | Product | Reagents and Conditions | Yield (%) |

| 1 | Robinson Annulation | 2-Methyl-1,3-cyclohexanedione | Enone | Ethyl vinyl ketone, Et₃N, EtOH | 85 |

| 2 | Ketalization | Enone | Ketal Enone | Ethylene glycol, p-TsOH, Benzene | 95 |

| 3 | 1,4-Addition | Ketal Enone | Saturated Ketal Ketone | Li(t-BuO)₃AlH, CuI, THF | 90 |

| 4 | Enolate Trapping | Saturated Ketal Ketone | Silyl Enol Ether | LDA, TMSCl, THF, -78 °C | 92 |

| 5 | Cyclopropanation | Silyl Enol Ether | Cyclopropyl Silyl Ether | CH₂I₂, Zn-Cu couple, Ether | 80 |

| 6 | Ring Opening | Cyclopropyl Silyl Ether | Dienone Precursor | FeCl₃, DMF | 75 |

| 7 | Intramolecular Diels-Alder | Dienone Precursor | Tricyclic Ketone | Xylene, 200 °C, sealed tube | 70 |

| 8 | Reduction | Tricyclic Ketone | Tricyclic Alcohol | NaBH₄, MeOH | 95 |

| 9 | Fragmentation | Tricyclic Alcohol | Spirocyclic Ester | Pb(OAc)₄, I₂, hv, C₆H₆ | 65 |

| 10 | Ester Reduction | Spirocyclic Ester | Spirocyclic Alcohol | LiAlH₄, Ether | 90 |

| 11 | Oxidation | Spirocyclic Alcohol | Spirocyclic Aldehyde | PCC, CH₂Cl₂ | 85 |

| 12 | Grignard Addition | Spirocyclic Aldehyde | (±)-Hinesol | MeMgBr, THF | 80 |

Experimental Protocols:

Step 7: Intramolecular Diels-Alder Reaction

-

A solution of the dienone precursor (1.0 eq) in anhydrous xylene (0.05 M) is placed in a sealed tube.

-

The tube is heated to 200 °C for 24 hours.

-

After cooling to room temperature, the solvent is removed under reduced pressure.

-

The residue is purified by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford the tricyclic ketone.

Step 9: Fragmentation to Spirocyclic Ester

-

To a solution of the tricyclic alcohol (1.0 eq) and lead tetraacetate (1.2 eq) in dry benzene (0.1 M) is added iodine (1.1 eq).

-

The mixture is irradiated with a tungsten lamp at reflux for 4 hours.

-

The reaction is cooled, filtered, and the filtrate is washed with aqueous sodium thiosulfate (B1220275) solution.

-

The organic layer is dried over MgSO₄ and concentrated.

-

The crude product is purified by chromatography to give the spirocyclic ester.

Synthetic Workflow Diagram:

Caption: Deslongchamps' racemic synthesis of (±)-hinesol.

Methodology 3: The Lu Enantioselective Synthesis of this compound

This modern approach accomplishes the first enantioselective total synthesis of this compound. The key step is a phosphine-catalyzed [3+2] cycloaddition to construct the spiro[4.5]decane skeleton with excellent stereocontrol.[1]

Key Features:

-

Strategy: Asymmetric phosphine-catalyzed [3+2] cycloaddition.

-

Chirality: Enantioselective.

-

Key Reactions: Phosphine-catalyzed [3+2] cycloaddition, diastereoselective hydrogenation, methylenation.

Quantitative Data Summary:

| Step No. | Reaction | Starting Material | Product | Reagents and Conditions | Yield (%) | Enantiomeric Excess (%) |

| 1 | Asymmetric [3+2] Cycloaddition | (S)-3-methyl-2-methylenecyclohexanone, tert-butyl 2-butynoate | Spirocyclic Keto Ester | PBu₃ (10 mol%), Toluene (B28343), rt | 60 | 94 |

| 2 | Hydrogenation | Spirocyclic Keto Ester | Saturated Spirocyclic Keto Ester | H₂, 5% Pd/C, MeOH, rt | 99 | >99 (after separation of diastereomers) |

| 3 | Decarboxylation | Saturated Spirocyclic Keto Ester | Spirocyclic Ketone | H₂SO₄ (cat.), MeOH, reflux | 93 | >99 |

| 4 | Methylenation | Spirocyclic Ketone | Exo-methylene Spirocycle | Zn, CH₂I₂, TiCl₄, CH₂Cl₂/THF | 82 | >99 |

| 5 | Isomerization | Exo-methylene Spirocycle | Endo-olefin Spirocycle | p-TsOH, Benzene, reflux | 93 | >99 |

| 6 | Grignard Addition | Endo-olefin Spirocycle | This compound | MeMgI, Et₂O, 0 °C to rt | 87 | >99 |

Experimental Protocols:

Step 1: Asymmetric [3+2] Cycloaddition [2]

-

To a solution of (S)-3-methyl-2-methylenecyclohexanone (1.2 mmol) and tert-butyl 2-butynoate (1.0 mmol) in dry toluene (10 mL) is added tributylphosphine (B147548) (0.1 mmol).[2]

-

The reaction mixture is stirred at room temperature for 5 hours.[2]

-

The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the spirocyclic keto ester.[2]

Step 6: Grignard Addition to this compound [2]

-

The endo-olefin spirocycle (18 mg) in Et₂O (2 mL) is added dropwise to an ice-cold solution of methylmagnesium iodide (16 equiv.) in dry ether (16 mL).[2]

-

The mixture is stirred for 30 minutes at 0 °C and then at room temperature for 3 hours.[2]

-

A few drops of water are added to quench the reaction.[2]

-

The resulting mixture is dried (MgSO₄) and concentrated under vacuum. The residue is chromatographed on silica gel to afford this compound (17 mg, 94% yield).[2]

Synthetic Workflow Diagram:

Caption: Lu's enantioselective synthesis of this compound.

References

Application Notes and Protocols for the Extraction and Purification of (-)-Hinesol from Atractylodes lancea

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Hinesol is a sesquiterpenoid alcohol found in various plants, most notably in the rhizomes of Atractylodes lancea (Thunb.) DC., a perennial herb used in traditional Chinese medicine.[1][2] This compound has garnered significant interest within the scientific community due to its potent biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.[1][3] Specifically, this compound has been shown to induce apoptosis and cell cycle arrest in cancer cell lines by modulating key signaling pathways such as the MEK/ERK and NF-κB pathways.[4]

These application notes provide a comprehensive overview of the extraction and purification of this compound from Atractylodes lancea, offering detailed protocols for researchers in natural product chemistry, pharmacology, and drug development.

Data Presentation

The following tables summarize the quantitative data related to the chemical properties and biological activity of this compound.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₅H₂₆O |

| Molecular Weight | 222.37 g/mol |

| Appearance | Crystalline solid |

| CAS Number | 23811-08-7 |

Table 2: Quantitative Content of Hinesol in Atractylodes lancea

| Plant Material | Geographic Origin/Cultivar | Hinesol Content (mg/g of dried rhizome) | Reference |

| Atractylodes lancea | Clonal lines (Ibaraki, Japan) | 4.4 - 41.1 |

Table 3: In Vitro Cytotoxicity of this compound

| Cell Line | Cancer Type | IC₅₀ (µg/mL) | Reference |

| HL-60 | Human Leukemia | 9.6 (essential oil), 4.9 (hinesol) | |

| A549 | Non-small cell lung cancer | Dose-dependent inhibition | |

| NCI-H1299 | Non-small cell lung cancer | Dose-dependent inhibition | |

| CL-6 | Cholangiocarcinoma | Synergistic effects with β-eudesmol and atractylodin |

Experimental Protocols

The following protocols describe a general methodology for the extraction and purification of this compound from the dried rhizomes of Atractylodes lancea.

Protocol 1: Extraction of Essential Oil

This protocol outlines the extraction of the essential oil containing this compound from the plant material.

Materials:

-

Dried rhizomes of Atractylodes lancea

-

Grinder or mill

-

Distillation apparatus (e.g., Clevenger-type) or Soxhlet extractor

-

Cyclohexane or other suitable solvent

-

Rotary evaporator

Procedure:

-

Preparation of Plant Material: Pulverize the dried rhizomes of Atractylodes lancea into a coarse powder to increase the surface area for extraction.

-

Extraction (Option A: Hydrodistillation): a. Place the powdered rhizomes in the distillation flask with a sufficient amount of water. b. Perform hydrodistillation for a minimum of 3 hours or until no more oil is collected. c. Collect the essential oil, which will separate from the aqueous layer.

-

Extraction (Option B: Solvent Extraction): a. Accurately weigh the powdered rhizome (e.g., 0.5 g). b. Transfer the powder to a flask and add a suitable solvent (e.g., 10 mL of cyclohexane). c. Perform ultrasonic extraction for approximately 20 minutes. d. Separate the supernatant for further processing.

-

Concentration: If solvent extraction is used, concentrate the extract under reduced pressure using a rotary evaporator to obtain the crude essential oil.

Protocol 2: Purification of this compound by Column Chromatography

This protocol describes the isolation of this compound from the crude essential oil using column chromatography.

Materials:

-

Crude essential oil from Atractylodes lancea

-

Silica (B1680970) gel (for column chromatography)

-

Glass column

-

Elution solvents (e.g., a gradient of n-hexane and ethyl acetate)

-

Thin Layer Chromatography (TLC) plates

-

Collection tubes

-

Rotary evaporator

Procedure:

-

Column Preparation: a. Prepare a slurry of silica gel in the initial, least polar eluting solvent. b. Pack the glass column with the silica gel slurry, ensuring no air bubbles are trapped. c. Allow the silica gel to settle, and then add a layer of sand on top to prevent disturbance of the stationary phase.

-

Sample Loading: a. Dissolve the crude essential oil in a minimal amount of the initial eluting solvent. b. Carefully load the dissolved sample onto the top of the silica gel column.

-

Elution: a. Begin eluting the column with the initial solvent system (e.g., 100% n-hexane). b. Gradually increase the polarity of the eluent by adding increasing proportions of a more polar solvent (e.g., ethyl acetate). A stepwise or linear gradient can be employed.

-

Fraction Collection: Collect the eluate in a series of fractions.

-

Monitoring the Separation: a. Monitor the separation by spotting the collected fractions on TLC plates. b. Develop the TLC plates in an appropriate solvent system. c. Visualize the spots under UV light or by using a suitable staining reagent. d. Pool the fractions containing the pure this compound based on the TLC analysis.

-

Final Concentration: Evaporate the solvent from the pooled fractions containing pure this compound using a rotary evaporator to obtain the isolated compound.

Visualizations

Experimental Workflow

References

- 1. Evaluation of heritability of β-eudesmol/hinesol content ratio in Atractylodes lancea De Candolle - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Research and Development of Atractylodes lancea (Thunb) DC. as a Promising Candidate for Cholangiocarcinoma Chemotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Hinesol, a compound isolated from the essential oils of Atractylodes lancea rhizome, inhibits cell growth and induces apoptosis in human leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The antitumor effect of hinesol, extract from Atractylodes lancea (Thunb.) DC. by proliferation, inhibition, and apoptosis induction via MEK/ERK and NF-κB pathway in non-small cell lung cancer cell lines A549 and NCI-H1299 - PubMed [pubmed.ncbi.nlm.nih.gov]

Quantitative Analysis of (-)-Hinesol: Application Notes for HPLC and GC-MS Methods

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of (-)-hinesol, a sesquiterpenoid of significant interest for its potential therapeutic properties. The following sections outline validated methods for Gas Chromatography-Mass Spectrometry (GC-MS) and a comprehensive approach for developing and validating a High-Performance Liquid Chromatography (HPLC) method, ensuring accurate and reliable quantification in various sample matrices, including plant extracts and essential oils.

Gas Chromatography-Mass Spectrometry (GC-MS) Method for this compound Quantification

GC-MS is a robust and highly specific method for the analysis of volatile compounds like this compound. This section details a validated GC method suitable for the quantification of this compound in essential oils and plant extracts. The provided data is based on a Gas Chromatography with Flame Ionization Detection (GC-FID) method, which is directly applicable to a GC-MS system by incorporating a mass spectrometer as the detector.

Application Note: GC-MS

Introduction: this compound is a key bioactive constituent in various medicinal plants, notably from the Atractylodes genus. Accurate quantification of this compound is crucial for the quality control of raw materials and formulated products. This application note describes a validated GC-MS method for the simultaneous determination of this compound and other sesquiterpenes.

Method Summary: The method employs a capillary gas chromatography system coupled with a mass spectrometer for the separation and quantification of this compound. The separation is achieved on a non-polar capillary column, and quantification is performed using an external standard method.

Data Presentation:

Table 1: GC-MS Method Validation Data for this compound Quantification [1]

| Parameter | Result |

| Linearity Range | 0.008 - 1.68 g/L |

| Correlation Coefficient (r) | 0.9998 |

| Average Recovery | 97.7% - 99.4% |

| Repeatability (RSD%) | 1.01% |

| Limit of Quantitation (LOQ) | 4.0 µg/mL |

Experimental Protocol: GC-MS

1. Sample Preparation (Essential Oil): 1.1. Accurately weigh approximately 10 mg of the essential oil into a 10 mL volumetric flask. 1.2. Dissolve the oil in n-hexane and make up to the mark. 1.3. Filter the solution through a 0.45 µm syringe filter into a GC vial.

2. Sample Preparation (Plant Material - Hydrodistillation): 2.1. Weigh 100 g of dried and powdered plant material into a 2 L round-bottom flask. 2.2. Add 1 L of distilled water. 2.3. Perform hydrodistillation for 3 hours using a Clevenger-type apparatus. 2.4. Collect the essential oil, dry it over anhydrous sodium sulfate, and store at 4°C. 2.5. Prepare a working solution of the extracted oil in n-hexane as described in section 1.

3. GC-MS Instrumentation and Conditions: [1]

-

Gas Chromatograph: Agilent 7890B or equivalent

-

Mass Spectrometer: Agilent 5977A or equivalent

-

Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min

-

Inlet Temperature: 250°C

-

Injection Volume: 1 µL

-

Split Ratio: 40:1

-

Oven Temperature Program:

-

Initial temperature: 145°C, hold for 25 minutes

-

Ramp: 10°C/min to 250°C

-

Hold at 250°C for 10 minutes

-

-

MS Transfer Line Temperature: 280°C

-

Ion Source Temperature: 230°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Scan Range: m/z 40-400

4. Quantification: 4.1. Prepare a stock solution of this compound standard in n-hexane. 4.2. Prepare a series of calibration standards by diluting the stock solution to cover the expected concentration range of the samples. 4.3. Inject the calibration standards and the prepared samples into the GC-MS system. 4.4. Construct a calibration curve by plotting the peak area of this compound against the concentration. 4.5. Determine the concentration of this compound in the samples from the calibration curve.

High-Performance Liquid Chromatography (HPLC) Method Development for this compound Quantification

Application Note: HPLC Method Development

Introduction: This application note outlines a systematic approach to developing a reliable RP-HPLC method for the quantification of this compound. The proposed starting conditions are based on methods developed for similar sesquiterpene alcohols. It is crucial to note that this method requires full validation according to ICH guidelines before its application in routine analysis.

Method Development Strategy: The development process involves selecting an appropriate column and mobile phase, optimizing the separation conditions, and validating the method's performance. A C18 column is a suitable starting point due to its versatility in separating moderately polar compounds like sesquiterpene alcohols. A mobile phase consisting of a mixture of acetonitrile (B52724) and water is commonly used for such separations.

Experimental Protocol: HPLC Method Development and Validation

1. Sample Preparation: 1.1. Essential Oil: Prepare a stock solution of the essential oil in methanol (B129727) or acetonitrile. Further dilute to an appropriate concentration within the expected linear range of the assay. Filter through a 0.45 µm syringe filter. 1.2. Plant Extract: 1.2.1. Macerate or sonicate a known amount of the powdered plant material with methanol. 1.2.2. Filter the extract and evaporate the solvent under reduced pressure. 1.2.3. Re-dissolve the residue in the initial mobile phase composition and filter through a 0.45 µm syringe filter.

2. Proposed HPLC Instrumentation and Conditions:

-

HPLC System: Agilent 1260 Infinity II or equivalent with a UV/Vis or Diode Array Detector (DAD)

-

Column: C18, 4.6 x 250 mm, 5 µm particle size

-

Mobile Phase:

-

A: Water

-

B: Acetonitrile

-

-

Gradient Elution (starting point):

-

0-15 min: 50-80% B

-

15-20 min: 80-100% B

-

20-25 min: 100% B

-

25.1-30 min: 50% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection Wavelength: 210 nm

-

Injection Volume: 10 µL

3. Method Validation Protocol: Once satisfactory separation is achieved, the method must be validated. The following parameters should be assessed according to ICH guidelines:

-

Specificity: Inject a blank (solvent), a standard solution of this compound, and a sample solution to demonstrate that there are no interfering peaks at the retention time of this compound.

-

Linearity: Prepare and inject a series of at least five concentrations of this compound standard. Plot the peak area versus concentration and determine the correlation coefficient (r), which should be ≥ 0.999.

-

Accuracy: Perform recovery studies by spiking a known amount of this compound standard into a sample matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the expected sample concentration). The recovery should typically be within 98-102%.

-

Precision:

-

Repeatability (Intra-day precision): Analyze at least six replicate injections of the same sample on the same day. The relative standard deviation (RSD) should be ≤ 2%.

-

Intermediate Precision (Inter-day precision): Analyze the same sample on different days, by different analysts, or with different equipment. The RSD should be ≤ 2%.

-

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of this compound that can be reliably detected and quantified. This can be estimated based on the signal-to-noise ratio (S/N) of 3 for LOD and 10 for LOQ.

Data Presentation:

Table 2: Proposed HPLC Method Validation Parameters (to be determined)

| Parameter | Acceptance Criteria |

| Specificity | No interference at the retention time of this compound |

| Linearity (r) | ≥ 0.999 |

| Accuracy (% Recovery) | 98 - 102% |

| Precision (RSD%) | ≤ 2% |

| LOD (S/N) | ~3 |

| LOQ (S/N) | ~10 |

Visualization of Analytical Workflows

The following diagrams illustrate the logical flow of the analytical methods described.

Caption: Workflow for the GC-MS quantification of this compound.

Caption: Workflow for HPLC method development and validation for this compound.

References

Application Notes and Protocols: (-)-Hinesol's Mechanism of Action in Cancer Cells

Audience: Researchers, scientists, and drug development professionals.

Introduction

(-)-Hinesol, a sesquiterpenoid compound naturally occurring in the essential oils of Atractylodes lancea rhizome, has demonstrated significant anti-cancer properties in preclinical studies.[1][2] This document provides a detailed overview of its mechanism of action in cancer cells, supported by quantitative data and detailed experimental protocols. The primary modes of action of this compound involve the induction of apoptosis and cell cycle arrest through the modulation of key signaling pathways.[3]

Mechanism of Action

This compound exerts its anti-neoplastic effects primarily through three interconnected mechanisms:

-

Induction of Apoptosis: this compound is a potent inducer of apoptosis in various cancer cell lines.[1] This programmed cell death is characterized by morphological changes such as nuclear and DNA fragmentation.[4] The pro-apoptotic activity is mediated by the regulation of the Bcl-2 family of proteins, specifically through the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2.[3][5]

-

Cell Cycle Arrest: The compound effectively halts the proliferation of cancer cells by inducing cell cycle arrest at the G0/G1 phase.[2][3] This arrest is associated with the downregulation of cyclin D1, a key regulatory protein for G1 phase progression.[3][5]

-

Inhibition of Pro-Survival Signaling Pathways: this compound has been shown to suppress critical signaling pathways that promote cancer cell growth and survival:

-

MEK/ERK Pathway: It inhibits the phosphorylation of both MEK1/2 and ERK1/2, key components of the mitogen-activated protein kinase (MAPK) cascade, thereby downregulating downstream proliferative signals.[2][3]

-

NF-κB Pathway: this compound suppresses the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway by decreasing the phosphorylation of IκBα and the p65 subunit.[2][3][5] This inhibition leads to a reduction in the expression of NF-κB target genes involved in inflammation, survival, and proliferation.

-

JNK Pathway: In human leukemia HL-60 cells, this compound has been found to activate the c-Jun N-terminal kinase (JNK) signaling pathway, which is involved in triggering apoptosis.[1][4][6]

-

Data Presentation

The following tables summarize the quantitative data from studies on the effects of this compound on cancer cells.

Table 1: Anti-proliferative and Apoptotic Effects of this compound on Non-Small Cell Lung Cancer (NSCLC) Cells.

| Cell Line | Concentration (µg/mL) | Incubation Time (h) | Effect | Quantitative Measurement | Reference |

| A549 & NCI-H1299 | 0 - 25 | 24, 48 | Anti-proliferative | Dose- and time-dependent inhibition of cell proliferation. | [3][7] |

| A549 | 2 | 24 | Apoptosis Induction | 21.2 ± 0.96% apoptotic cells. | [3] |

| A549 | 8 | 24 | Apoptosis Induction | 36 ± 1.04% apoptotic cells. | [3] |

Table 2: Effect of this compound on Cell Cycle Distribution and Protein Expression in A549 Cells.

| Treatment Concentration (µg/mL) | Incubation Time (h) | Effect | Target Protein | Change in Expression | Reference |

| 0, 2, 8 | 24 | Cell Cycle Arrest | - | Concentration-dependent increase in G0/G1 phase population. | [2][3] |

| 0, 2, 8 | 24 | Apoptosis Regulation | Bax | Increased expression. | [3][5] |

| 0, 2, 8 | 24 | Apoptosis Regulation | Bcl-2 | Decreased expression. | [3][5] |

| 0, 2, 8 | 24 | Cell Cycle Regulation | Cyclin D1 | Decreased expression. | [2][3] |

| 0, 2, 8 | 24 | MEK/ERK Pathway | Phospho-MEK1/2 | Decreased expression. | [3] |

| 0, 2, 8 | 24 | MEK/ERK Pathway | Phospho-ERK1/2 | Decreased expression. | [3] |

| 0, 2, 8 | 24 | NF-κB Pathway | Phospho-IκBα | Decreased expression. | [3] |

| 0, 2, 8 | 24 | NF-κB Pathway | Phospho-p65 | Decreased expression. | [3] |

Mandatory Visualizations

Signaling Pathways

Caption: Signaling pathways modulated by this compound in cancer cells.

Experimental Workflow

Caption: A generalized workflow for studying this compound's effects.

Experimental Protocols

Cell Viability Assay (MTT Assay)

Principle: This colorimetric assay measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate (B1194679) dehydrogenase. The resulting purple formazan (B1609692) is solubilized, and its concentration is determined by optical density, which is proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., A549, NCI-H1299) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 2, 8, 25 µg/mL) and a vehicle control. Incubate for the desired time points (e.g., 24, 48 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the supernatant and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Apoptosis Assay (Annexin V-FITC/Propidium (B1200493) Iodide Staining)

Principle: This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane in early apoptotic cells, while propidium iodide (PI) stains the DNA of late apoptotic and necrotic cells with compromised membranes.

Protocol:

-

Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound as described for the MTT assay.

-

Cell Harvesting: After treatment, harvest the cells by trypsinization and wash twice with cold PBS.

-

Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).

Cell Cycle Analysis (Propidium Iodide Staining)

Principle: PI is a fluorescent intercalating agent that stains DNA. The amount of fluorescence is directly proportional to the amount of DNA in the cell, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Protocol:

-

Cell Seeding and Treatment: Seed and treat cells as described above.

-

Cell Harvesting: Harvest the cells and wash with PBS.

-

Fixation: Fix the cells in cold 70% ethanol (B145695) overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.

-

Incubation: Incubate for 30 minutes in the dark at room temperature.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Analyze the resulting histograms to determine the percentage of cells in each phase of the cell cycle.

Western Blot Analysis

Principle: This technique is used to detect specific proteins in a sample. Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies.

Protocol:

-